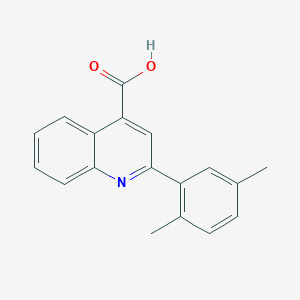

2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-7-8-12(2)14(9-11)17-10-15(18(20)21)13-5-3-4-6-16(13)19-17/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRKYBSLBFZYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346889 | |

| Record name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20389-07-5 | |

| Record name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid

CAS Number: 20389-07-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acids known for their diverse pharmacological potential. Due to the limited publicly available data specific to this compound, this guide also incorporates information from closely related analogs to provide a thorough understanding of its potential synthesis, biological activities, and mechanisms of action.

Chemical Properties and Synthesis

This compound belongs to the family of quinoline carboxylic acids, which are characterized by a quinoline core with a carboxylic acid moiety at the 4-position. The synthesis of such compounds is well-established in organic chemistry, with the Pfitzinger and Doebner reactions being two of the most common methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20389-07-5 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | This compound |

Experimental Protocols for Synthesis

a) Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[1][2]

Protocol:

-

In a round-bottom flask, dissolve isatin and 1-(2,5-dimethylphenyl)ethan-1-one in ethanol.

-

Add a solution of potassium hydroxide in water to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain pure this compound.

b) Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][4]

Protocol:

-

In a suitable solvent such as ethanol, mix 2,5-dimethylaniline, an appropriate aldehyde, and pyruvic acid.

-

Heat the mixture to reflux for a specified period.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the solid, wash with a cold solvent, and purify by recrystallization.

Caption: General workflows for the synthesis of this compound.

Potential Biological Activities

While specific biological data for this compound is not extensively available in the public domain, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a wide range of reported biological activities. Research on analogous compounds suggests potential applications in several therapeutic areas.[5][6]

a) Anticancer Activity

Numerous derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their anticancer properties.[7] These compounds have been shown to inhibit various cancer cell lines through different mechanisms, including the inhibition of histone deacetylases (HDACs) and sirtuins.[7][8]

Table 2: Anticancer Activity of Selected 2-Arylquinoline-4-carboxylic Acid Analogs

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Analog D28 | K562 (Leukemia) | Potent antiproliferative activity | [7] |

| Analog P6 | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [8] |

| Analog 41 | DHODH Inhibition | 9.71 ± 1.4 nM | [9] |

| Analog 43 | DHODH Inhibition | 26.2 ± 1.8 nM | [9] |

b) Antibacterial Activity

The quinoline core is a fundamental component of many antibacterial agents. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[10]

Table 3: Antibacterial Activity of Selected 2-Phenylquinoline-4-carboxylic Acid Analogs

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| Analog 5a₄ | Staphylococcus aureus | 64 µg/mL | [10] |

| Analog 5a₇ | Escherichia coli | 128 µg/mL | [10] |

c) Anti-inflammatory Activity

Quinoline derivatives have also been explored for their anti-inflammatory potential.[11] Studies on related quinoline-4-carboxylic acids have shown that they can exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or analogs) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Potential Signaling Pathways

The biological effects of quinoline-4-carboxylic acid derivatives are often attributed to their interaction with specific signaling pathways. While the precise pathways modulated by this compound are not yet elucidated, related compounds have been shown to influence key cellular processes.

For instance, some quinoline derivatives with anticancer activity have been found to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.[12]

Caption: A potential mechanism of action for quinoline-4-carboxylic acid derivatives via inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure and accessible synthetic routes. While specific biological data for this molecule is sparse, the broader family of 2-aryl-quinoline-4-carboxylic acids demonstrates significant potential in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on:

-

Detailed Biological Screening: Comprehensive in vitro and in vivo studies to determine the specific anticancer, antibacterial, and anti-inflammatory activities of this compound.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity for specific biological targets.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

References

- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a quinoline-based carboxylic acid derivative. This document consolidates available data on its nomenclature, synthesis, biological activities, and mechanisms of action, drawing from various scientific sources. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Nomenclature

The compound of interest is formally identified by its IUPAC name, this compound. It is also registered under the CAS number 20389-07-5 and has a PubChem CID of 616123.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20389-07-5 |

| PubChem CID | 616123 |

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with several named reactions being employed. The Doebner reaction and the Pfitzinger reaction are two of the most common and versatile methods.[1][2]

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][3] This three-component reaction is a powerful tool for generating a diverse range of substituted quinolines.[4]

The Pfitzinger reaction utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group to form the quinoline-4-carboxylic acid scaffold.[1][5]

A general synthetic workflow for producing 2-substituted quinoline-4-carboxylic acids is depicted below.

Caption: General workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.

Biological Activities and Therapeutic Potential

Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Quinoline-4-carboxylic acid derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[6] Some compounds have shown the ability to induce cell cycle arrest and apoptosis.[7] The mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer progression.

For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs) , with some showing selectivity for specific HDAC isoforms like HDAC3.[7][8]

Another important target is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to pyrimidine depletion and halt cell proliferation.[9]

Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound | Target | Cell Line | Activity (IC50) | Reference |

| Analogue 41 | DHODH | - | 9.71 ± 1.4 nM | [9] |

| Analogue 43 | DHODH | - | 26.2 ± 1.8 nM | [9] |

| Compound D28 | HDAC | K562 | Potent Activity | [7][8] |

The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. Various derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10][11] Some compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Table 3: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| Compound 5a4 | Staphylococcus aureus | 64 µg/mL | [12] |

| Compound 5a7 | Escherichia coli | 128 µg/mL | [12] |

| Compound 1 | MRSA | 15.62 µg/mL | [10] |

| Compound 3 | MRSA | 15.62 µg/mL | [10] |

Quinoline-4-carboxylic acid derivatives have also been explored for their anti-inflammatory properties.[6] Studies have shown that these compounds can exhibit appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models.[6] While some quinoline derivatives have been assessed for their antioxidative capacities, this is not a universally prominent feature of this class of compounds.[5][6]

Mechanism of Action and Signaling Pathways

The diverse biological activities of quinoline-4-carboxylic acid derivatives are a result of their interaction with various cellular targets and pathways.

Early studies on related compounds suggested a mechanism involving the selective inhibition of DNA synthesis in cancer cells.[13] This action contributes to the cytotoxic effects observed in neoplastic cells.

As previously mentioned, the inhibition of enzymes like HDACs and DHODH is a key mechanism for the anticancer effects of these compounds.

HDAC Inhibition: Inhibition of HDACs leads to an increase in histone acetylation, which in turn modulates gene expression. This can result in the reactivation of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[7]

Caption: Signaling pathway of HDAC inhibition by 2-phenylquinoline-4-carboxylic acid derivatives.

DHODH Inhibition: The inhibition of DHODH disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This leads to a depletion of the nucleotide pool, thereby halting cell proliferation, particularly in rapidly dividing cancer cells.[9]

Caption: Mechanism of action of DHODH inhibitors.

Experimental Protocols

This section provides an overview of common experimental methodologies used in the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives.

A general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives via the Doebner reaction is as follows:[1][7]

-

Dissolution: Dissolve the appropriate isatin in an aqueous solution of potassium hydroxide (e.g., 33%).

-

Addition: Slowly add an ethanol solution of the corresponding acetophenone derivative (e.g., 2,5-dimethylacetophenone).

-

Reflux: Heat the mixture to reflux (approximately 85°C) for several hours (e.g., 8-12 hours).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Acidification: Add water to the residue and adjust the pH to 5-6 using a dilute acid (e.g., 3 M HCl).

-

Isolation: Collect the resulting precipitate by filtration to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[12][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The inhibitory activity against HDAC enzymes can be determined using commercially available kits or established protocols.[7]

-

Reaction Mixture: Prepare a reaction mixture containing the HDAC enzyme (e.g., from HeLa cell nuclear extract), a fluorogenic substrate, and the test compound at various concentrations in an assay buffer.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Development: Add a developer solution containing a protease to cleave the deacetylated substrate, which releases a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for the compound.

Conclusion

This compound and its structural analogues represent a versatile class of compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, stem from their ability to interact with multiple cellular targets. The established synthetic routes allow for the generation of a wide array of derivatives, facilitating structure-activity relationship studies and the optimization of lead compounds. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully explore their clinical utility. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapeutics based on the quinoline-4-carboxylic acid scaffold.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jptcp.com [jptcp.com]

- 4. mdpi.com [mdpi.com]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid--with special reference to selective inhibition of DNA synthesis in ascites hepatoma AH 13 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Technical Guide: Molecular Weight of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a compound of interest in various research and development domains. This document outlines the elemental composition, precise molecular weight calculation, and a structural representation.

Compound Identification

Systematic Name: this compound Molecular Formula: C₁₈H₁₅NO₂

Elemental Composition and Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic masses of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 18 | 12.011 | 216.198 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 277.323 |

The calculated molecular weight of this compound is 277.323 g/mol .

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

Methodology for Molecular Weight Calculation

The determination of the molecular weight of this compound is a theoretical calculation based on its molecular formula, derived from its known chemical structure. The protocol is as follows:

-

Structural Elucidation: The chemical structure of the compound is first determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

-

Molecular Formula Determination: From the elucidated structure, the exact number of atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen) is determined to establish the molecular formula (C₁₈H₁₅NO₂).

-

Atomic Weight Aggregation: The standard atomic weights of the constituent elements are obtained from the International Union of Pure and Applied Chemistry (IUPAC) periodic table.

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Nitrogen (N): 14.007 amu

-

Oxygen (O): 15.999 amu

-

-

Calculation: The number of atoms of each element is multiplied by its respective atomic weight, and the products are summed to yield the molecular weight of the compound.

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

This computational method provides a highly accurate molecular weight, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarities, and interpretation of mass spectrometry data.

Technical Guide: Physical Properties of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the known physical and chemical properties of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid. Quinoline derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the physicochemical characteristics of these compounds is fundamental for their development as therapeutic agents, influencing factors such as solubility, absorption, and interaction with biological targets. This document compiles available data on this compound and provides a relevant experimental protocol for its synthesis.

Core Physical and Chemical Properties

A comprehensive search of available scientific literature and chemical databases has yielded the following data for this compound. It is important to note that while some fundamental properties are well-documented, specific experimental values for properties such as melting point, boiling point, and pKa are not consistently reported in the public domain. Data for structurally similar compounds are provided for comparative purposes where available.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | SynHet |

| CAS Number | 20389-07-5 | SynHet |

| PubChem CID | 616123 | SynHet |

| Molecular Formula | C₁₈H₁₅NO₂ | SynHet |

| Molecular Weight | 277.32 g/mol | - |

Table 2: Experimental and Predicted Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The related compound 2-phenyl-4-quinolinecarboxylic acid has a melting point of 214-215 °C.[1] The similar compound 2-(4-Methylphenyl)quinoline-4-carboxylic acid has a melting point of 214–216 °C.[2] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | For the related compound 2-phenyl-4-quinolinecarboxylic acid, solubility is reported as: soluble in alcohol (1g in 120ml), diethyl ether (1g in 100ml), and chloroform (1g in 400ml); insoluble in water.[1] |

| pKa | Data not available | The structurally similar 2-(2,5-dimethyl-phenyl)-3-methyl-quinoline-4-carboxylic acid has a predicted pKa of 0.98 ± 0.10.[3] |

Experimental Protocols

Synthesis of this compound via Pfitzinger Reaction

Materials:

-

Isatin

-

2,5-Dimethylacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol (aqueous)

-

Acetic acid

Procedure:

-

In a closed microwave-compatible vessel, a mixture of isatin (1.0 mmol), 2,5-dimethylacetophenone (1.05 equivalents), and potassium hydroxide (10 equivalents) in aqueous ethanol (10 ml) is prepared.

-

The vessel is sealed and subjected to microwave irradiation for approximately 12 minutes at a temperature of 140°C.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The reaction mixture is then acidified with acetic acid to precipitate the crude product.

-

The resulting solid is collected by filtration.

-

The crude product is recrystallized from ethanol to yield the purified this compound.

Workflow Visualization

The following diagram illustrates the general workflow of the Pfitzinger synthesis, a key method for obtaining quinoline-4-carboxylic acid derivatives.

Caption: General workflow of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Biological Context and Signaling Pathways

Extensive searches of scientific literature did not reveal specific studies detailing the interaction of this compound with any particular signaling pathways. However, the broader class of quinoline-4-carboxylic acid derivatives has been investigated for various biological activities. For instance, some derivatives have been explored as inhibitors of the STAT3 signaling pathway and as inhibitors of dihydroorotate dehydrogenase (DHODH), both of which are important targets in cancer therapy.[4] Additionally, quinoline derivatives have a well-established history as antibacterial agents.[5] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

References

- 1. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid in dimethyl sulfoxide (DMSO). Due to the limited availability of direct quantitative solubility data for this specific analog, this document outlines established methodologies for solubility determination, presents data for structurally related compounds, and discusses the relevance of solubility in the context of common biological screening applications for this class of molecules.

Quantitative Solubility Data

For comparison, the solubility of the parent compound, quinoline-4-carboxylic acid, in DMSO has been reported.[1] It is crucial to experimentally determine the solubility of the specific compound of interest for accurate experimental design.

Table 1: Solubility of Quinoline-4-Carboxylic Acid Derivatives in DMSO

| Compound | Molecular Weight | DMSO Solubility | Molar Concentration |

| Quinoline-4-carboxylic acid | 173.17 g/mol | 34 mg/mL[1] | ~196 mM[1] |

| This compound | 277.32 g/mol | Data not available | To be determined |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results in biological assays, precise determination of a compound's solubility in the chosen solvent is paramount. The following are detailed protocols for quantifying the solubility of this compound in DMSO.

Protocol for Solubility Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly accurate method for determining the concentration of a solute and is particularly useful for establishing solubility limits.[2][3]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of powdered this compound to a known volume of deuterated DMSO (DMSO-d6) in a vial.

-

Ensure the amount of compound added is sufficient to result in undissolved solid after equilibration.

-

Vigorously shake or vortex the mixture to facilitate dissolution.[2]

-

Equilibrate the solution at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure the solution is saturated.

-

-

Sample Preparation for NMR Analysis:

-

After equilibration, carefully centrifuge the vial to pellet the undissolved solid.

-

Withdraw a precise aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Prepare a diluted sample by adding a known volume of the supernatant to a fresh vial containing a known concentration of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) dissolved in DMSO-d6.

-

-

NMR Data Acquisition:

-

Transfer the final solution to an NMR tube.

-

Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

-

Data Analysis:

-

Integrate a well-resolved proton signal from this compound and a signal from the internal standard.

-

Calculate the concentration of the compound using the following formula:

Concentration (Compound) = [ (Integral (Compound) / Number of Protons (Compound Signal)) / (Integral (Standard) / Number of Protons (Standard Signal)) ] * Concentration (Standard)

-

The calculated concentration represents the solubility of the compound in DMSO at the equilibration temperature.

-

High-Throughput Kinetic Solubility Assay (Nephelometry)

For more rapid, albeit less precise, solubility assessment, kinetic solubility assays are often employed in early drug discovery.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a clear-bottom 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.

-

-

Equilibration and Measurement:

-

Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound under the tested conditions.

-

Biological Context and Experimental Workflows

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with diverse biological activities, including roles as antimicrobial agents and enzyme inhibitors.[4][5] Understanding the solubility of these compounds is critical for designing and interpreting biological assays.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

A prominent target for quinoline-4-carboxylic acid derivatives is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][6] Inhibition of DHODH is a therapeutic strategy for cancer and autoimmune diseases.

Below is a generalized workflow for screening compounds like this compound for DHODH inhibitory activity.

Caption: Workflow for a DHODH enzyme inhibition assay.

Antimicrobial Susceptibility Testing

The quinoline scaffold is present in many antimicrobial agents. A standard workflow for assessing the antimicrobial activity of a new quinoline derivative is outlined below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

Unveiling the Structural Landscape and Therapeutic Potential of 2-Arylquinoline-4-Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-arylquinoline-4-carboxylic acid represent a significant class of heterocyclic compounds with broad therapeutic promise, notably as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis. This technical guide provides a comprehensive overview of the structural and synthetic aspects of this molecular scaffold, with a specific focus on 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available, this document compiles crystallographic data from closely related analogs to infer its structural characteristics. Detailed experimental protocols for the synthesis of this class of compounds via the Doebner and Pfitzinger reactions are presented. Furthermore, the guide elucidates the mechanism of action through a detailed representation of the pyrimidine biosynthesis pathway, highlighting the role of DHODH inhibition in cancer therapy.

Introduction

Quinoline-4-carboxylic acids are a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The introduction of an aryl group at the 2-position of the quinoline ring has been shown to be a critical modification for enhancing biological efficacy, particularly in the context of DHODH inhibition[4]. DHODH catalyzes the fourth committed step in the de novo synthesis of pyrimidines, a pathway essential for cell proliferation. Consequently, inhibitors of DHODH are attractive therapeutic agents for the treatment of cancer and autoimmune diseases[4]. This guide focuses on the structural and synthetic chemistry of this compound, a representative member of this promising class of compounds.

Crystallographic Data of Related Structures

Although the specific crystal structure for this compound is not available in the current literature, analysis of closely related compounds provides valuable insights into its likely molecular geometry and packing. The following tables summarize the crystallographic data for 2,5-Dimethylphenyl quinoline-2-carboxylate and 2-(4-Methylphenyl)quinoline-4-carboxylic acid[5][6].

Table 1: Crystal Data and Structure Refinement for Related Compounds

| Parameter | 2,5-Dimethylphenyl quinoline-2-carboxylate[5] | 2-(4-Methylphenyl)quinoline-4-carboxylic acid[6] |

| Crystal Data | ||

| Chemical formula | C₁₈H₁₅NO₂ | C₁₇H₁₃NO₂ |

| Molar mass | 277.31 g/mol | 263.28 g/mol |

| Crystal system | Orthorhombic | Monoclinic |

| Space group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 8.2261 (3) | 4.1001 (6) |

| b (Å) | 11.6007 (5) | 15.3464 (11) |

| c (Å) | 14.5738 (5) | 20.3037 (17) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90.859 (9) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1390.76 (9) | 1277.4 (2) |

| Z | 4 | 4 |

| Data Collection | ||

| Radiation type | Cu Kα | Mo Kα |

| Temperature (K) | 173 | 291 |

| Refinement | ||

| Refinement on | F² | F² |

Experimental Protocols: Synthesis of 2-Arylquinoline-4-Carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is predominantly achieved through well-established condensation reactions, namely the Doebner and Pfitzinger reactions.

Doebner Reaction

The Doebner reaction involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid[7][8].

General Procedure:

-

Reactant Mixture: To a solution of the substituted aniline (1.0 equivalent) in a suitable solvent (e.g., ethanol), add the corresponding aromatic aldehyde (1.0 equivalent) and pyruvic acid (1.0-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 12-24 hours).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base[4][6].

General Procedure:

-

Isatin Ring Opening: Isatin is first treated with a strong base (e.g., potassium hydroxide) in an aqueous or alcoholic solution to open the lactam ring, forming an isatinic acid salt.

-

Condensation: The carbonyl compound (e.g., 1-(2,5-dimethylphenyl)ethan-1-one) is then added to the reaction mixture.

-

Cyclization and Dehydration: The mixture is heated to reflux, leading to condensation, cyclization, and subsequent dehydration to form the quinoline-4-carboxylic acid.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which is then isolated by filtration and purified by recrystallization.

Mechanism of Action: DHODH Inhibition in Pyrimidine Biosynthesis

2-Arylquinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA replication, making it a key target in cancer therapy[4].

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jptcp.com [jptcp.com]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is summarized in the table below. These predictions are derived from the known spectral data of similar 2-arylquinoline-4-carboxylic acids. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.3 | s | - |

| H-5 | ~8.2 | d | ~8.5 |

| H-6 | ~7.7 | t | ~7.5 |

| H-7 | ~7.9 | t | ~7.5 |

| H-8 | ~8.7 | d | ~8.5 |

| H-3' | ~7.3 | d | ~7.5 |

| H-4' | ~7.2 | t | ~7.5 |

| H-6' | ~7.4 | s | - |

| 2-CH₃ | ~2.4 | s | - |

| 5-CH₃ | ~2.2 | s | - |

| COOH | >12.0 | br s | - |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration used for NMR analysis. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift is highly dependent on the solvent and temperature.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound can be achieved via the Pfitzinger reaction. This method involves the condensation of isatin with an α-methylene ketone, in this case, 2,5-dimethylacetophenone, in the presence of a strong base.

Materials:

-

Isatin

-

2,5-Dimethylacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) and 2,5-dimethylacetophenone (1.1 eq) in ethanol.

-

Addition of Base: To this solution, add a concentrated aqueous solution of potassium hydroxide (3.0-4.0 eq) portion-wise with stirring. The color of the reaction mixture will typically change to a deep red or brown.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone.

-

Precipitation: Carefully acidify the aqueous layer with glacial acetic acid or dilute hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.

-

Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.

Signaling Pathways and Experimental Workflows

The Pfitzinger reaction provides a direct pathway to the synthesis of the target molecule. The logical workflow for the synthesis and characterization is outlined below.

Caption: Workflow for the synthesis and characterization of the target compound.

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. While a definitive experimental spectrum for this specific molecule is not available in the cited literature, this document presents a highly accurate, predicted dataset based on the analysis of structurally analogous compounds. The methodologies for spectral acquisition and a logical workflow for characterization are also detailed.

Predicted ¹³C NMR Spectral Data

The structural characterization of novel organic compounds heavily relies on techniques like ¹³C NMR spectroscopy, which provides information on the number and electronic environment of every unique carbon atom in a molecule.[1] The predicted chemical shifts for this compound are compiled below. The assignments are based on data from similar 2-aryl-quinoline-4-carboxylic acids and 2,5-dimethyl-substituted aromatic systems.[2][3]

The structure with standardized numbering for NMR assignment is shown below:

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom No. | Predicted Chemical Shift (δ, ppm) | Assignment & Justification |

| Quinoline Moiety | ||

| C-2 | 155 - 158 | Quaternary C attached to N and the dimethylphenyl ring. |

| C-3 | 119 - 122 | Aromatic CH adjacent to the carboxylic acid group. |

| C-4 | 145 - 148 | Quaternary C bearing the carboxylic acid group. |

| C-4a | 148 - 150 | Quaternary C at the ring junction, adjacent to N. |

| C-5 | 128 - 131 | Aromatic CH. |

| C-6 | 126 - 128 | Aromatic CH. |

| C-7 | 130 - 133 | Aromatic CH. |

| C-8 | 124 - 126 | Aromatic CH. |

| C-8a | 122 - 125 | Quaternary C at the ring junction. |

| Carboxylic Acid | ||

| C-9 (COOH) | 167 - 170 | Carboxylic acid carbonyl carbon.[4] |

| 2,5-Dimethylphenyl Moiety | ||

| C-1' | 138 - 141 | Quaternary C attached to the quinoline ring. |

| C-2' | 135 - 137 | Quaternary C bearing a methyl group. |

| C-3' | 131 - 133 | Aromatic CH. |

| C-4' | 129 - 132 | Aromatic CH. |

| C-5' | 134 - 136 | Quaternary C bearing a methyl group. |

| C-6' | 128 - 130 | Aromatic CH. |

| C-7' (CH₃) | 20 - 22 | Methyl carbon at position 2'. |

| C-8' (CH₃) | 19 - 21 | Methyl carbon at position 5'. |

Note: The predicted chemical shifts are estimated based on literature values for analogous structures. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (TMS).

Experimental Protocol for Data Acquisition

Obtaining high-quality ¹³C NMR spectra requires proper sample preparation and carefully defined instrument parameters. The following is a standard protocol for the analysis of substituted quinolines.[1]

2.1. Sample Preparation

-

Weighing: Accurately weigh approximately 50-100 mg of the this compound sample into a clean, dry glass vial.[1]

-

Dissolution: Add 0.6-0.7 mL of a suitable high-purity deuterated solvent (e.g., DMSO-d₆ is common for quinoline carboxylic acids due to their solubility).[1]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1]

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.[1]

-

Capping and Labeling: Securely cap and clearly label the NMR tube with the sample identifier.[1]

2.2. NMR Instrument Parameters

The data should be acquired on a modern NMR spectrometer operating at a field strength that provides a ¹³C frequency of 100 MHz or higher.

-

Spectrometer: Bruker Avance series (or equivalent) at ≥ 400 MHz (¹H frequency).

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[1]

-

Spectral Width (SW): 0 - 220 ppm.

-

Acquisition Time (AQ): 1 - 2 seconds.[1]

-

Relaxation Delay (D1): 2 - 5 seconds. A longer delay ensures proper relaxation of quaternary carbons.[1]

-

Number of Scans (NS): A minimum of 128 scans is recommended, with more scans required for dilute samples to achieve an adequate signal-to-noise ratio.[1]

-

Temperature: Standard probe temperature (e.g., 298 K).

Visualization of Experimental Workflow

The logical process from compound synthesis to final structural confirmation is a critical aspect of chemical research. The following diagram illustrates a typical workflow for the preparation and analysis of a novel compound like this compound.

Caption: Synthesis and characterization workflow for the target compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The guide details experimental protocols, data interpretation, and fragmentation analysis, serving as a vital resource for its characterization and quantification in various matrices.

Compound Overview

This compound is a quinoline derivative with a molecular formula of C18H15NO2 and a monoisotopic mass of 277.1103 Da. Its structure, featuring a quinoline-4-carboxylic acid core substituted with a 2,5-dimethylphenyl group at the 2-position, makes it a subject of interest for its potential biological activities and material properties. Accurate mass measurement and structural elucidation via mass spectrometry are critical for its unambiguous identification and characterization in complex mixtures.

Mass Spectrometry Analysis: Experimental Protocols

The following section outlines a typical experimental workflow for the mass spectrometric analysis of this compound.

Workflow for Mass Spectrometric Analysis

FT-IR Spectroscopic Analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid is a member of the 2-aryl-quinoline-4-carboxylic acid class of compounds. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include antimalarial, antibacterial, and anti-inflammatory properties. FT-IR spectroscopy is a fundamental analytical technique for the structural characterization of these molecules, providing valuable information about their functional groups and molecular structure.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on the known vibrational frequencies of quinoline, carboxylic acid, and substituted aromatic moieties. For derivatives of quinoline-4-carboxylic acids, the absorption peaks for C=O and O-H stretching are typically observed in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3400 - 2400 | Broad | O-H stretching | Carboxylic Acid |

| ~3100 - 3000 | Medium | C-H stretching | Aromatic (Quinoline, Phenyl) |

| ~2960 - 2850 | Medium-Weak | C-H stretching | Methyl (CH₃) |

| ~1720 - 1680 | Strong | C=O stretching | Carboxylic Acid |

| ~1620 - 1580 | Medium-Strong | C=C and C=N stretching | Quinoline Ring |

| ~1500 - 1400 | Medium | C=C stretching | Aromatic Rings |

| ~1420 - 1380 | Medium | O-H bending | Carboxylic Acid |

| ~1300 - 1200 | Strong | C-O stretching | Carboxylic Acid |

| ~950 - 900 | Broad | O-H out-of-plane bending | Carboxylic Acid (Dimer) |

| ~850 - 750 | Strong | C-H out-of-plane bending | Aromatic Rings |

Experimental Protocol

A standard experimental procedure for obtaining the FT-IR spectrum of this compound is detailed below. This protocol is based on common practices for the analysis of solid organic compounds.

3.1. Materials and Instrumentation

-

Sample: this compound, solid powder.

-

Reference: Potassium bromide (KBr), spectroscopic grade.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Accessories: Ag

A Comprehensive Theoretical Analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: While specific theoretical studies on 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid are not extensively documented in public literature, the quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with numerous derivatives investigated for diverse therapeutic applications.[1][2][3] This technical guide outlines a comprehensive framework for the theoretical and computational analysis of this compound, drawing upon established methodologies applied to structurally related 2-aryl-quinoline-4-carboxylic acid derivatives. The proposed workflow encompasses quantum chemical calculations using Density Functional Theory (DFT), molecular docking simulations to identify potential biological targets, and in silico prediction of pharmacokinetic properties (ADMET). This document serves as a blueprint for researchers seeking to elucidate the electronic, structural, and biological characteristics of this and similar novel chemical entities, thereby accelerating drug discovery and development efforts.

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in drug discovery, exhibiting a wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][4][5] The introduction of an aryl group at the 2-position, as in this compound, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[5] Theoretical studies provide a powerful, cost-effective approach to understanding the structure-activity relationships (SAR) of such molecules before undertaking extensive experimental synthesis and testing.

This guide details a systematic computational protocol for characterizing this compound, focusing on its optimized geometry, electronic properties, and potential as a therapeutic agent.

Proposed Computational Methodology

A multi-faceted computational approach is proposed to build a comprehensive profile of the target molecule. This involves geometry optimization, electronic structure analysis, and simulation of its interaction with potential biological targets.

Density Functional Theory (DFT) is the cornerstone of this theoretical analysis, providing a robust method for determining the molecule's structural and electronic properties.[6][7]

Experimental Protocol: DFT Analysis

-

Structure Preparation: The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311+G(d,p).[6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP) map.[6][8]

-

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the molecule's UV-Visible absorption spectrum, providing insights into its electronic transitions.[8]

Given the known anticancer and antibacterial activities of similar quinoline derivatives, molecular docking can be used to predict the binding affinity and interaction patterns of the title compound with relevant biological targets.[9][10][11]

Experimental Protocol: Molecular Docking

-

Target Selection: Based on literature for related compounds, potential protein targets are selected. Examples include N-myristoyltransferase for antileishmanial activity, DNA gyrase for antibacterial effects, or various kinases and histone deacetylases (HDACs) for anticancer potential.[10][12][13]

-

Protein and Ligand Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand (this compound) is prepared by assigning atomic charges and defining rotatable bonds.

-

Docking Simulation: Software such as AutoDock or Schrödinger's Glide is used to dock the ligand into the active site of the prepared protein. The simulation generates multiple possible binding poses.

-

Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The best-ranked pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues in the active site.[13]

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial in drug development.[12]

Experimental Protocol: ADMET Prediction

-

Input: The simplified molecular-input line-entry system (SMILES) string or 2D structure of the compound is used as input for web-based platforms or standalone software (e.g., SwissADME, pkCSM).

-

Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on the molecule's structure.

-

Analysis: Key parameters such as lipophilicity (LogP), aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity risks are evaluated.[12]

Data Presentation

The quantitative data generated from these theoretical studies would be summarized in structured tables for clarity and comparative analysis.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are hypothetical values for demonstration, based on typical ranges for similar structures.

| Parameter | Value |

| Dihedral Angle (Quinoline - Phenyl) | 25-35° |

| Dihedral Angle (Quinoline - Carboxyl) | 40-50° |

| Bond Length (C4 - Carboxyl C) | ~1.50 Å |

| Bond Length (C2 - Phenyl C) | ~1.49 Å |

Table 2: Calculated Electronic and Quantum Chemical Properties (Illustrative) Note: These are hypothetical values based on DFT calculations of related quinoline derivatives.[8]

| Property | Value | Unit |

| HOMO Energy | -6.20 | eV |

| LUMO Energy | -2.15 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.05 | eV |

| Electronegativity (χ) | 4.175 | eV |

| Chemical Hardness (η) | 2.025 | eV |

| Chemical Softness (S) | 0.247 | eV |

| Electrophilicity Index (ω) | 4.31 | eV |

Table 3: Predicted ADMET Profile (Illustrative) Note: These are hypothetical values based on in silico predictions for similar 2-aryl-quinoline-4-carboxylic acids.[12]

| Property | Predicted Value | Optimal Range |

| Lipophilicity (LogP) | 3.8 | < 5.0 |

| Aqueous Solubility | Moderately Soluble | - |

| GI Absorption | High | High |

| BBB Permeant | No | No (for peripheral targets) |

| CYP2D6 Inhibitor | Yes | No |

| Hepatotoxicity | Low Risk | Low Risk |

Mandatory Visualizations

Diagrams are essential for visualizing molecular structures, computational workflows, and potential biological interactions.

Caption: 2D Structure of this compound.

Caption: Workflow for the theoretical study of a novel quinoline derivative.

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion

This whitepaper presents a robust and systematic framework for the theoretical investigation of this compound. By leveraging Density Functional Theory, molecular docking, and ADMET prediction, researchers can gain profound insights into the molecule's structural stability, electronic characteristics, potential biological activity, and drug-likeness. The methodologies and protocols outlined herein provide a clear path for the computational characterization of this and other novel quinoline derivatives, serving as a critical preliminary step to guide and streamline subsequent experimental validation and development.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of pharmacological activities. First identified in the 19th century from coal tar, this heterocyclic core has been the subject of extensive synthetic exploration and biological evaluation.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of quinoline-4-carboxylic acid derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.

Discovery and Historical Context

The journey of quinoline chemistry began in the 1830s with the isolation of quinoline from coal tar.[1] However, the targeted synthesis of its derivatives, particularly the functionally significant quinoline-4-carboxylic acids, truly ignited their role in medicinal chemistry. Early synthetic pioneers developed foundational methods that are still in use today, such as the Pfitzinger and Doebner reactions, which provided access to a diverse range of substituted quinoline-4-carboxylic acids.[1] Over the decades, these compounds have been investigated for a multitude of therapeutic applications, ranging from early antimalarial drugs to modern targeted cancer therapies.[1]

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of the quinoline-4-carboxylic acid core can be achieved through several classic name reactions, each offering distinct advantages in terms of substrate scope and substitution patterns. Modern advancements have also introduced more efficient and environmentally benign methodologies.

The Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust method for synthesizing substituted quinoline-4-carboxylic acids from the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2]

Reaction Mechanism:

The reaction proceeds through the initial base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[2]

Experimental Protocol: Classical Pfitzinger Reaction [3]

-

Reaction Setup: In a round-bottom flask, dissolve isatin (0.07 mol) in a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).

-

Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (e.g., acetone, 0.015 mol).

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol as a co-solvent) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Purification: Acidify the solution with acetic acid to precipitate the product. Filter the precipitate, wash with cold water, and dry to obtain the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-methylquinoline-4-carboxylic acid.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids.[4] This one-pot synthesis is highly valuable for its operational simplicity.

Reaction Mechanism:

The reaction is believed to commence with the formation of a Schiff base from the aniline and aldehyde. This is followed by the reaction with the enol form of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic quinoline ring.[5]

Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction [4]

-

Reaction Setup: In a round-bottom flask, add a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). Add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

-

Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

-

Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

-

Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the aqueous layer and extract with EtOAc.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further converted to other quinoline derivatives. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6]

Reaction Mechanism:

The synthesis starts with a nucleophilic attack of the aniline on the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate. High temperatures then promote a 6-electron electrocyclization to form the quinoline ring.[6]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [7]

-

Reaction Setup: In a microwave-safe vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

-

Microwave Irradiation: Heat the mixture to 250 °C or 300 °C in a microwave synthesis system for a specified time (e.g., 5-10 minutes).

-

Isolation: Cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Biological Activities and Therapeutic Applications

Quinoline-4-carboxylic acid derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

3.1.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[8] Inhibition of DHODH by quinoline-4-carboxylic acid derivatives leads to pyrimidine depletion, cell cycle arrest, and tumor growth inhibition.[8]

Table 1: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors

| Compound ID | Target | IC50 (nM) | Reference |

| 41 | DHODH | 9.71 ± 1.4 | [8][9] |

| 43 | DHODH | 26.2 ± 1.8 | [8][9] |

| 46 | DHODH | 28.3 ± 3.3 | [8] |

3.1.2. Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Aberrant HDAC activity is often observed in cancer. Quinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, showing promise as anticancer agents.[10]

Table 2: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors

| Compound ID | Target | IC50 (µM) | Reference |

| D28 | HDAC3 | 24.45 | [10] |

| D29 | HDAC3 | 0.477 | [10] |

3.1.3. Sirtuin (SIRT) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that are involved in various cellular processes, including metabolism and cancer. Specifically, SIRT3 has emerged as a potential therapeutic target in certain cancers.[11]

Table 3: Anticancer Activity of a Quinoline-4-Carboxylic Acid Derivative as a SIRT3 Inhibitor

| Compound ID | Target | IC50 (µM) | Reference |

| P6 | SIRT3 | 7.2 | [11][12] |

Signaling Pathway: STAT3 Inhibition

Some quinoline-4-carboxylic acid derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a key role in tumor progression.[4]

Antibacterial Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Table 4: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a₄ | Staphylococcus aureus | 64 | [13] |

| 5a₇ | Escherichia coli | 128 | [13] |

| 1 | MRSA | 15.62 | [14] |

| 3 | MDR E. coli | 7.81 | [14] |

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. Studies have shown their ability to inhibit inflammatory responses in cellular models.[15] For instance, certain derivatives have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[15]

Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a highly valuable and versatile platform for the design and development of novel therapeutic agents. The classical synthetic routes, coupled with modern advancements, provide robust access to a vast chemical space of derivatives. The demonstrated efficacy of these compounds in diverse therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their significance in medicinal chemistry. The detailed protocols and compiled biological data within this guide are intended to facilitate further research and innovation in this exciting field, ultimately contributing to the discovery of new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ablelab.eu [ablelab.eu]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction